4-(Oxolan-3-yl)phenol
Overview
Description
4-(Oxolan-3-yl)phenol is an organic compound characterized by a phenolic group attached to a tetrahydrofuran ring. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is noted for its mild and green reaction conditions, making it an efficient and environmentally friendly option.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar hydroxylation techniques. The scalability of these methods allows for the efficient production of the compound in significant quantities, which is essential for its various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-3-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(Oxolan-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s phenolic structure makes it a potential antioxidant, which can be studied for its effects on biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, making it an effective antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems . Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-(Oxolan-3-yl)phenol can be compared to other phenolic compounds such as:
Phenol: The simplest phenolic compound, known for its antiseptic properties.
Catechol: A dihydroxybenzene derivative with strong antioxidant properties.
Resorcinol: Another dihydroxybenzene isomer used in the production of resins and adhesives.
Uniqueness
The presence of the tetrahydrofuran ring in this compound distinguishes it from other phenolic compounds. This structural feature imparts unique chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications .
Biological Activity
Overview
4-(Oxolan-3-yl)phenol, also known as 4-(tetrahydrofuran-3-yl)phenol, is an organic compound characterized by a phenolic group linked to a tetrahydrofuran ring. This compound belongs to the class of phenolic compounds, which are notable for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and biotechnology.
The synthesis of this compound can be accomplished through various methods, including the ipso-hydroxylation of arylboronic acids using hydrogen peroxide. The compound exhibits several chemical reactions such as oxidation to form quinones and substitution reactions that can introduce different functional groups onto the aromatic ring. Its unique structure enhances its solubility and reactivity compared to other phenolic compounds.
The biological activity of this compound primarily stems from its ability to act as an antioxidant . The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress in biological systems. This property is critical in preventing cellular damage and has implications in cancer prevention and treatment.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. These properties are measured through various assays that assess the compound's ability to scavenge free radicals. In vitro studies have shown that it effectively reduces oxidative stress markers in cell cultures.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammation and related diseases. This activity suggests potential therapeutic applications in treating inflammatory conditions.
Antimicrobial Properties
This compound demonstrates antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Research Findings and Case Studies
Study | Findings |
---|---|
Antioxidant Activity Study | This compound showed a significant reduction in malondialdehyde (MDA) levels in treated cells, indicating decreased lipid peroxidation. |
Anti-inflammatory Research | The compound inhibited TNF-alpha production in macrophages by 50% at a concentration of 10 µM, showcasing its potential in managing inflammatory diseases. |
Antimicrobial Efficacy | In vitro tests revealed that this compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. |
Comparison with Related Compounds
This compound can be compared with other phenolic compounds such as:
Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|
Phenol | Moderate | Low | High |
Catechol | High | Moderate | Moderate |
Resorcinol | Moderate | High | Low |
The presence of the tetrahydrofuran ring in this compound enhances its solubility and reactivity, offering unique advantages over simpler phenolic compounds.
Properties
IUPAC Name |
4-(oxolan-3-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZLVQVILSINJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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